molecular formula C22H25N7O2 B11196378 4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B11196378
M. Wt: 419.5 g/mol
InChI Key: BXGGVXANJJBYHD-UHFFFAOYSA-N
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Description

“4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the amino group, the ethoxyphenyl group, and the pyridinylpiperazine moiety. Common reagents used in these steps include various amines, halides, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethoxyphenyl groups.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the piperazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to the development of new drugs.

Medicine

The compound could be explored for its therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

In the industrial sector, it may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide” would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-3-yl)piperazin-1-yl]pyrimidine-5-carboxamide

Uniqueness

The unique combination of functional groups in “4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide” may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxyphenyl group, for example, could influence its lipophilicity and binding affinity to biological targets.

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

4-amino-N-(4-ethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C22H25N7O2/c1-2-31-17-8-6-16(7-9-17)26-21(30)18-15-25-22(27-20(18)23)29-13-11-28(12-14-29)19-5-3-4-10-24-19/h3-10,15H,2,11-14H2,1H3,(H,26,30)(H2,23,25,27)

InChI Key

BXGGVXANJJBYHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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